2-(((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-butylquinazolin-4(3H)-one
Description
The compound 2-(((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-butylquinazolin-4(3H)-one is a heterocyclic molecule featuring a quinazolin-4(3H)-one core fused with an oxazole ring. Key structural elements include:
- A quinazolinone scaffold, known for its pharmacological relevance in kinase inhibition and antimicrobial activity .
- A 5-methyloxazole moiety substituted with a 5-bromo-2-methoxyphenyl group at the 2-position, enhancing steric and electronic properties.
- A 3-butyl chain on the quinazolinone nitrogen, which may modulate lipophilicity and bioavailability.
Properties
IUPAC Name |
2-[[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-butylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24BrN3O3S/c1-4-5-12-28-23(29)17-8-6-7-9-19(17)27-24(28)32-14-20-15(2)31-22(26-20)18-13-16(25)10-11-21(18)30-3/h6-11,13H,4-5,12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCNDJZJMYOLAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=C(OC(=N3)C4=C(C=CC(=C4)Br)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-butylquinazolin-4(3H)-one is a complex organic molecule belonging to the quinazolinone class, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 514.44 g/mol . The presence of bromine and methoxy groups in its structure contributes to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H20BrN3O3S |
| Molecular Weight | 514.44 g/mol |
| CAS Number | 1114661-08-3 |
Antimicrobial Activity
Recent studies indicate that compounds similar to this quinazolinone derivative exhibit significant antimicrobial properties. For instance, derivatives tested against various Gram-positive and Gram-negative bacteria showed higher antibacterial potency than standard antibiotics like ampicillin. The compound was particularly effective against resistant strains such as MRSA and Pseudomonas aeruginosa .
Antitumor Activity
Quinazolinones are often associated with antitumor effects. Research suggests that the structural components of this compound may inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation. In vitro studies demonstrated that derivatives of quinazolinones can induce apoptosis in various cancer cell lines, suggesting potential for development as anticancer agents .
Anti-inflammatory Properties
The anti-inflammatory activity of this compound has been highlighted in several studies. It is believed that the compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to its therapeutic effects in inflammatory diseases .
The biological activity of this compound may involve several mechanisms:
- Kinase Inhibition : The compound has shown potential in inhibiting serine/threonine kinases, which play crucial roles in signaling pathways related to cell growth and survival.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that quinazolinones can modulate ROS levels, contributing to their cytotoxic effects on cancer cells .
- Interaction with DNA : The compound may also interact with DNA, leading to disruptions in replication and transcription processes, which is a common mechanism for many antitumor agents.
Case Studies
A study published in Chemistry & Biodiversity evaluated various quinazolinone derivatives for their biological activities. The results indicated that certain modifications in the structure significantly enhanced their antibacterial and anticancer properties compared to their parent compounds .
In another research article focusing on the synthesis and evaluation of similar compounds, it was found that modifications such as the introduction of methoxy or bromo groups significantly impacted the biological efficacy against specific bacterial strains and cancer cell lines .
Scientific Research Applications
Chemical Structure and Synthesis
This compound features a quinazolinone core, which is often associated with pharmacological properties. The synthesis typically involves multi-step organic reactions, incorporating intermediates like 5-bromo-2-methoxyphenol and oxazole derivatives. The synthetic routes can be optimized for yield and purity, utilizing techniques such as NMR and mass spectrometry for characterization .
Anticancer Properties
Research indicates that quinazoline derivatives can inhibit cancer cell proliferation. The target compound may exhibit cytotoxic effects against various cancer cell lines, potentially inducing apoptosis through mechanisms involving p53 activation and caspase pathways. Studies have shown that similar compounds demonstrate significant activity against breast (MCF-7) and lung (A549) cancer cells .
Anti-inflammatory Effects
Quinazolines are also noted for their ability to modulate inflammatory responses. The presence of specific functional groups may enhance the compound's ability to interact with biological targets involved in inflammation, making it a candidate for developing anti-inflammatory drugs .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Similar quinazoline derivatives have been studied for their effectiveness against various microbial strains, indicating that this compound could contribute to the development of new antimicrobial agents .
Case Studies
Recent studies on related compounds have provided insights into their therapeutic potential:
- Oxazole Derivatives : Research demonstrated that certain oxazole derivatives exhibited higher cytotoxicity than standard chemotherapeutics like doxorubicin against various cancer cell lines .
- Triazole-Based Compounds : Another study highlighted the selective inhibition of carbonic anhydrases by triazole-containing compounds, which are linked to cancer progression, emphasizing their potential as targeted therapies .
Summary Table of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Bromo-1H-pyrazole | Pyrazole ring | Anticancer |
| 4-Methoxyphenyltriazole | Triazole ring | Antimicrobial |
| 2-Methylbenzothiazole | Benzothiazole ring | Anti-inflammatory |
This table illustrates how variations in chemical structure influence biological activity, highlighting the potential applications of the target compound.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Heterocyclic Systems
The quinazolinone core distinguishes the target compound from analogs with triazole, oxadiazole, or thiazole systems:
- Quinazolinone vs. Triazole/Thiadiazole: Quinazolinones exhibit planar aromatic systems conducive to π-π stacking in enzyme binding pockets, whereas 1,2,4-triazole-5-thiones (e.g., ) rely on sulfur-based hydrogen bonding .
- Oxazole vs.
Substituent Effects and Physicochemical Properties
- Bromo-Methoxyphenyl Group : The ortho-methoxy and para-bromo substituents (target compound) contrast with the para-bromo and thiophene groups in ’s oxadiazoles. The ortho-methoxy group may enhance membrane permeability due to increased lipophilicity .
- Thioether vs. Thione : The thioether linkage in the target compound provides greater stability against oxidation compared to thione derivatives (e.g., ’s triazole-thiones), which are prone to disulfide formation .
Data Tables of Comparative Properties
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can intermediates be characterized?
- Methodology : Utilize multi-step heterocyclic synthesis involving: (i) Formation of the oxazole ring via condensation of 5-bromo-2-methoxybenzaldehyde with methyl-substituted reagents under acidic conditions. (ii) Thioether linkage formation using coupling agents like PEG-400 with catalytic Bleaching Earth Clay (pH 12.5) at 70–80°C . (iii) Purification via recrystallization in aqueous acetic acid and monitoring with TLC (chloroform:methanol, 9:1) .
- Characterization : Confirm intermediates using IR (C=O stretch at 1680–1720 cm⁻¹) and ¹H NMR (quinazolinone protons at δ 7.8–8.2 ppm; oxazole methyl at δ 2.3–2.5 ppm) .
Q. Which spectroscopic techniques are critical for verifying the compound’s structural integrity?
- Key Techniques :
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and thiomethyl groups (δ 3.1–3.4 ppm) .
- IR Spectroscopy : Identify thioether (C–S at 650–750 cm⁻¹) and quinazolinone carbonyl (C=O at ~1680 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks with <2 ppm error .
Q. How can researchers assess the purity of the compound during synthesis?
- Approach :
- Use TLC with dual solvent systems (e.g., ethyl acetate/hexane for non-polar intermediates; methanol/chloroform for polar derivatives) .
- Quantify purity via HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
- Experimental Design :
- Screen solvents (e.g., PEG-400 vs. DMF) and catalysts (Bleaching Earth Clay vs. DBU) using a factorial design .
- Monitor temperature effects (70–100°C) on thiomethylation efficiency via GC-MS .
- Case Study : Substituting PEG-400 with ionic liquids (e.g., [BMIM][BF₄]) increased yield by 15% in analogous quinazolinone syntheses .
Q. What advanced structural elucidation methods resolve ambiguities in spectral data?
- Strategies :
- X-ray Crystallography : Resolve steric effects of the 3-butyl group on quinazolinone planarity (e.g., dihedral angles >30° indicate non-coplanar conformers) .
- DFT Calculations : Simulate NMR chemical shifts (B3LYP/6-311+G(d,p)) to validate experimental δ values for disputed protons .
Q. How should conflicting data from biological assays be interpreted?
- Analysis Framework :
- Cross-validate receptor-binding assays (e.g., SPR vs. radioligand displacement) to rule out false positives from compound aggregation .
- Perform dose-response curves (IC₅₀) in triplicate to assess reproducibility .
Q. What in vitro models are suitable for evaluating the compound’s pharmacokinetic properties?
- Protocols :
- Metabolic Stability : Incubate with human liver microsomes (HLMs) and monitor depletion via LC-MS/MS .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
Q. How can environmental fate studies be designed to assess the compound’s ecological impact?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
